molecular formula C12H12OS B13176404 (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

Cat. No.: B13176404
M. Wt: 204.29 g/mol
InChI Key: FMRQFCJATDAHLB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol (CAS 1212212-92-4) is a chiral aromatic alcohol of high interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate, or chiral synthon, for the construction of more complex, enantiomerically pure molecules . The integration of the thiophene heterocycle with a chiral phenethyl alcohol core makes it a valuable scaffold for probing structure-activity relationships (SAR), particularly in the development of therapeutics for central nervous system (CNS) disorders . Research into G protein-coupled receptors (GPCRs), such as the orphan receptor GPR88—a promising target for psychiatric and neurodegenerative conditions—utilizes chiral compounds of this nature . The specific stereochemistry, denoted by the (1R) configuration, is often essential for biological activity and binding selectivity, making this enantiomer a crucial tool for asymmetric synthesis and pharmacological investigation . This product is intended for research purposes in a controlled laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

(1R)-1-(4-thiophen-2-ylphenyl)ethanol

InChI

InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1

InChI Key

FMRQFCJATDAHLB-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CS2)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 1-(4-(Thiophen-2-yl)phenyl)ethanone

This ketone is the direct precursor to the target alcohol. Its preparation is often achieved via cross-coupling reactions or Friedel-Crafts acylation.

1.1 Suzuki-Miyaura Cross-Coupling

  • Starting Materials: 2-Thiopheneboronic acid and 4'-Chloroacetophenone
  • Catalyst: Palladium complex (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate
  • Solvent: Ethanol
  • Conditions: 60 °C, inert atmosphere, 12 hours
  • Yield: High (up to 98%)
  • Notes: This method provides excellent regioselectivity and functional group tolerance, producing 1-(4-(thiophen-2-yl)phenyl)ethanone efficiently.

1.2 Friedel-Crafts Acylation

  • Starting Materials: Thiophene derivatives and acetyl chloride or acyl chlorides
  • Catalyst: Lewis acids such as AlCl3
  • Solvent: Often dichloromethane or chloroform
  • Conditions: Low temperature to room temperature
  • Notes: This classical method can be used for aryl ketone formation but may require careful control to avoid polyacylation or ring bromination.

Conversion of 1-(4-(Thiophen-2-yl)phenyl)ethanone to (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

The transformation involves reduction of the ketone to the chiral alcohol, which can be achieved by asymmetric reduction or resolution.

2.1 Asymmetric Reduction

  • Reagents: Chiral reducing agents such as (R)- or (S)-CBS catalysts with borane or chiral transition metal complexes
  • Conditions: Typically low temperature in anhydrous solvents (e.g., THF)
  • Outcome: High enantioselectivity favoring (1R)-configuration
  • Notes: This method directly yields the chiral alcohol without racemization. However, specific literature on this exact substrate is limited and may require optimization based on substrate electronic properties.

2.2 Resolution via Diastereomeric Salt Formation

  • Procedure: The racemic alcohol is reacted with a chiral acid (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts.
  • Solvent: Ethanol or dichloromethane/hexane mixtures
  • Conditions: Reflux followed by slow cooling and crystallization
  • Yield: Moderate to good; diastereomeric excess up to 70-75% after initial crystallization, improved to >95% after repeated recrystallizations
  • Notes: This classical resolution method has been reported for related aryl ethanols and can be adapted for the target compound to isolate the (1R) enantiomer.

Alternative Synthetic Strategies and Related Methodologies

3.1 Organometallic Addition to Aryl Ketones

  • Reaction of aryl ketones with organometallic reagents such as Grignard reagents or organolithiums can yield secondary alcohols.
  • For example, addition of methylmagnesium chloride to 1-(4-(thiophen-2-yl)phenyl)ethanone followed by acidic workup.
  • Control of stereochemistry requires chiral auxiliaries or catalysts.

3.2 Hydride Reduction

  • Use of sodium borohydride or lithium aluminum hydride reduces the ketone to racemic alcohol.
  • Subsequent chiral resolution or asymmetric catalysis needed for enantiopure product.

Summary Table of Preparation Methods

Step Method Reagents & Catalysts Conditions Yield & Notes
1. Ketone synthesis Suzuki-Miyaura coupling 2-Thiopheneboronic acid, 4'-Chloroacetophenone, Pd catalyst, K2CO3 Ethanol, 60 °C, inert atmosphere, 12 h Up to 98%, high regioselectivity
1. Ketone synthesis Friedel-Crafts acylation Thiophene derivative, acetyl chloride, AlCl3 DCM or chloroform, 0 °C to RT Moderate yield, possible side reactions
2. Ketone reduction Asymmetric reduction Chiral catalyst (e.g., CBS), borane Anhydrous solvent, low temperature High enantioselectivity, direct (1R) alcohol
2. Resolution Diastereomeric salt formation Racemic alcohol, dibenzoyl-D-tartaric acid Ethanol reflux, crystallization 70-75% d.e. initially, >95% after recrystallization
2. Reduction (racemic) NaBH4 or LiAlH4 reduction Sodium borohydride or lithium aluminum hydride Standard conditions Racemic alcohol, requires resolution

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent(s) Yield (%) ee (%) Application Reference
(S)-1-(3-Nitrophenyl)ethan-1-ol 3-Nitro 97 99 Catalysis
(1R)-1-(4-Fluorophenyl)-2-[(propan-2-yl)amino]ethanol 4-Fluoro, aminoethyl N/A N/A β-Adrenergic agonists
2-{[4-(4-Methoxyphenyl)triazol-3-yl]thio}-1-phenylethanol Triazole-thioether, methoxy N/A N/A Antimicrobial agents
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethanol Morpholine-sulfonyl N/A N/A Solubility enhancement
(1R)-1-(5-Chloro-2-fluorophenyl)ethanol 5-Chloro, 2-fluoro N/A N/A Pharmaceutical intermediates
2-(3,5-Bis(trifluoromethyl)phenyl)ethanol Bis(trifluoromethyl) 59 N/A Material science

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